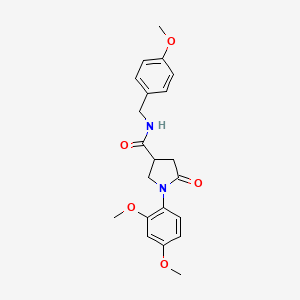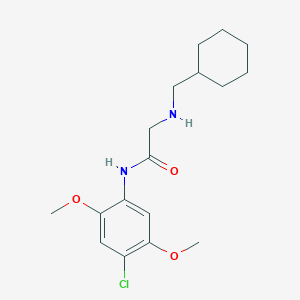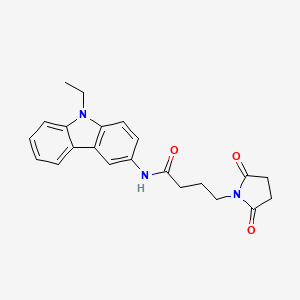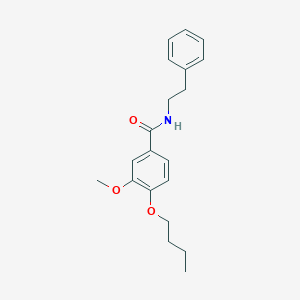![molecular formula C19H14Cl2N2O2S B4643672 3-cyclopropyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4643672.png)
3-cyclopropyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone
Descripción general
Descripción
3-cyclopropyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. The compound is a quinazolinone derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-cyclopropyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is not fully understood. However, studies have suggested that the compound may exert its biological effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell proliferation and survival. The compound has also been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
Studies have reported various biochemical and physiological effects of 3-cyclopropyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to exhibit antifungal and antibacterial activities by disrupting the cell membrane and inhibiting the activity of enzymes involved in cell wall synthesis. In addition, the compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-cyclopropyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is its potential use as a lead compound for the development of new drugs. The compound has been shown to exhibit potent biological activities, and its structure can be modified to improve its efficacy and safety. However, one of the limitations of the compound is its low solubility in water, which can affect its bioavailability and limit its use in vivo.
Direcciones Futuras
For research include the development of new derivatives with improved solubility and pharmacokinetic properties. Studies can also focus on the identification of new targets for the compound, such as enzymes and signaling pathways involved in other diseases. Furthermore, the compound can be tested in combination with other drugs to enhance its efficacy and reduce its toxicity.
Aplicaciones Científicas De Investigación
3-cyclopropyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been studied for its potential applications in the treatment of various diseases. The compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. Studies have also reported its potential use as an anti-inflammatory agent and an inhibitor of protein kinases. The compound has been tested in vitro and in vivo, and its efficacy and safety have been evaluated in animal models.
Propiedades
IUPAC Name |
3-cyclopropyl-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2S/c20-11-5-8-13(15(21)9-11)17(24)10-26-19-22-16-4-2-1-3-14(16)18(25)23(19)12-6-7-12/h1-5,8-9,12H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSODPXYSVZGYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[4-(aminocarbonyl)-1-piperidinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4643597.png)
![isopropyl 5-isopropyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4643599.png)
![N-ethyl-2-[2-(4-ethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4643602.png)
![1-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B4643633.png)



![3-[(3-chlorobenzyl)thio]-5-cyclopropyl-4-methyl-4H-1,2,4-triazole](/img/structure/B4643668.png)

![2-[(2-phenoxybutanoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4643675.png)
![methyl [5-(3-bromo-5-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4643682.png)
![methyl 2-[(2,4-dimethyl-3-furoyl)amino]benzoate](/img/structure/B4643686.png)
